beta-Aspartylalanine

Description

Contextualization within Peptide Chemistry and Biological Systems

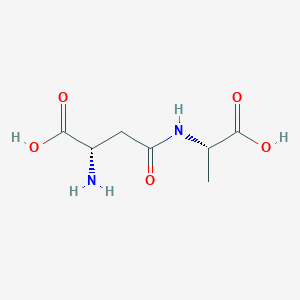

β-Aspartylalanine is a dipeptide composed of the amino acids β-aspartic acid and alanine (B10760859), linked by a peptide bond. cymitquimica.com In the realm of peptide chemistry, the defining characteristic of β-Aspartylalanine is the nature of its peptide bond. Unlike the ubiquitous α-peptides that constitute proteins, where the amino group of one amino acid is linked to the α-carbonyl group of the adjacent one, β-peptides involve a bond with a carbon atom further down the amino acid backbone. Specifically, in β-Aspartylalanine, the peptide bond is formed between the β-carboxyl group of aspartic acid and the amino group of alanine.

This structural distinction has profound implications for the dipeptide's chemical and biological properties. The β-peptide linkage results in a different backbone geometry compared to its α-isomer, α-aspartylalanine. This can influence the molecule's conformational flexibility, susceptibility to enzymatic cleavage, and its ability to engage in intermolecular interactions. While α-peptides are the fundamental building blocks of proteins and play central roles in virtually all biological processes, β-peptides like β-Aspartylalanine are less common in nature. Their occurrence is often associated with specific enzymatic pathways or non-enzymatic protein degradation processes.

The stability and reactivity of β-Aspartylalanine are influenced by environmental factors such as pH and temperature. cymitquimica.com It is generally soluble in water, a common characteristic of small peptides. cymitquimica.com Although not a major component of biological systems, its unique structure makes it a valuable tool for probing various biochemical phenomena. For instance, while β-aspartylalanine itself is found in various biological systems and can be involved in metabolic processes, its α-isomer has been suggested as a potential biomarker for errors in peptide synthesis or degradation. cymitquimica.com

Significance as a Dipeptide Model System in Biochemical Investigations

The distinct structural features of β-Aspartylalanine make it an important model system in a variety of biochemical and biomedical investigations. Its utility stems from its ability to act as a specific substrate and a structural analog, allowing researchers to dissect complex biological processes.

One of the primary applications of β-Aspartylalanine is as a substrate for the enzyme β-aspartyl peptidase. abmole.commedchemexpress.com This enzyme specifically hydrolyzes β-aspartyl peptides, and β-Aspartylalanine serves as a convenient tool to measure its activity in various biological samples, including fecal supernatants. abmole.commedchemexpress.com Such assays are crucial for understanding the metabolic pathways involving β-peptides and for identifying and characterizing the enzymes responsible for their turnover.

Furthermore, β-Aspartylalanine is employed as a model compound for studying the fundamental processes of peptide bond formation and hydrolysis. By observing the enzymatic or chemical cleavage of its specific β-peptide bond, researchers can gain insights into the mechanisms of peptidases and proteases. These studies are fundamental to drug development, particularly in the design of protease inhibitors.

The study of β-Aspartylalanine also contributes to our understanding of protein degradation and aging. The non-enzymatic formation of β-aspartyl residues in proteins through the isomerization of asparagine and aspartic acid residues is a form of protein damage that can accumulate with age and in certain diseases. Using synthetic peptides containing β-Aspartylalanine allows for the investigation of how this structural alteration affects protein conformation, stability, and function.

Moreover, research has explored the properties of polymers synthesized from β-Aspartylalanine, such as poly-α,β-DL-aspartyl-L-alanine. These studies have investigated the self-assembly of such polymers into nanoparticles and their potential applications, for example, in thrombolytic therapy. nih.gov

Research Findings on β-Aspartylalanine as a Model System

| Research Area | Key Findings | References |

| Enzyme Kinetics | Serves as a specific substrate for measuring the activity of β-aspartyl peptidase. | abmole.commedchemexpress.com |

| Peptide Chemistry | Used as a model to study the chemical and enzymatic hydrolysis of β-peptide bonds. | |

| Protein Aging and Disease | Helps in understanding the structural and functional consequences of the formation of β-aspartyl linkages in proteins, which is linked to aging and diseases like Alzheimer's. | |

| Biomaterial Science | Polymers of β-Aspartylalanine have been shown to self-assemble into nanoparticles with potential therapeutic applications. | nih.gov |

The crystal and molecular structure of β-L-aspartyl-L-alanine has been determined, revealing a trans configuration at the peptide bond. nih.gov A notable difference from its α-isomer is the significantly longer C-N peptide bond in the β-form. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(6(11)12)9-5(10)2-4(8)7(13)14/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSVRKCVNFIICJ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156895 | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-25-3 | |

| Record name | beta-Aspartylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Aspartylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for β Aspartylalanine and Analogous Peptides

Solid-Phase Peptide Synthesis (SPPS) Methodologies for β-Aspartylalanine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of laboratory-scale peptide synthesis, valued for its efficiency and control over reaction conditions. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. sterlingpharmasolutions.combachem.com Each cycle of amino acid addition consists of deprotecting the Nα-amino group of the resin-bound chain, followed by the coupling of the next protected amino acid. bachem.com

The successful synthesis of β-Aspartylalanine via SPPS hinges on a carefully selected protecting group strategy to ensure the correct β-linkage and prevent unwanted side reactions. altabioscience.com The most widely adopted approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers true orthogonality, meaning the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups (like tBu) can be removed under different conditions. altabioscience.comiris-biotech.de

For the synthesis of a β-aspartyl peptide, an aspartic acid derivative with its α-carboxyl group protected is required. A common building block is Fmoc-Asp-OtBu, where the α-amino group is protected by the base-labile Fmoc group and the β-carboxyl group is protected by the acid-labile tert-butyl (tBu) ester. This arrangement leaves the α-carboxyl group free for activation and coupling to the resin or the preceding amino acid. To form β-Aspartylalanine, the roles are reversed, and a building block like Fmoc-Asp(O-Linker)-OH would be used where the side-chain carboxyl is activated. More commonly, to create a β-linkage, the synthesis starts with an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) which is coupled to the side-chain carboxyl group of a suitably protected aspartic acid residue.

A significant challenge in SPPS involving aspartic acid is the formation of an aspartimide intermediate. nih.gov This side reaction is triggered by the basic conditions (typically piperidine) used for Fmoc group removal, especially in sequences like -Asp-Gly-, -Asp-Asn-, and -Asp-Arg-. nih.gov The aspartimide can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can undergo other reactions, complicating purification and reducing yield. nih.gov To minimize aspartimide formation, strategies include:

Adding an acidic agent like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution.

Employing sterically hindered side-chain protecting groups for aspartic acid. nih.gov

Utilizing backbone protection, where the amide nitrogen of the aspartyl residue is temporarily modified, although this can introduce its own challenges, such as difficult acylation. nih.gov

A typical SPPS protocol for a dipeptide might involve swelling a Wang resin in a solvent like N,N-dimethylformamide (DMF), followed by coupling the first Fmoc-protected amino acid (e.g., Fmoc-Asp-OtBu) using coupling reagents like HBTU/HOBt in the presence of a base such as DIEA. After removing the Fmoc group with 20% piperidine in DMF, the second amino acid is coupled under similar conditions.

Table 1: Example Parameters for SPPS Yield Optimization

| Parameter | Optimal Condition | Purity (%) |

| Coupling Reagent | HBTU/HOBt | 98.2 |

| Temperature | 25°C | 97.5 |

| Solvent | Anhydrous DMF | 96.8 |

| Data derived from an example protocol. |

Following synthesis and cleavage from the solid support, the crude peptide must be purified to remove byproducts and unreacted reagents. sterlingpharmasolutions.com The standard and most effective method for peptide purification is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). sterlingpharmasolutions.comresearchgate.net This technique separates the target peptide from impurities based on differences in hydrophobicity. sterlingpharmasolutions.com

The process typically involves:

Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 TFA/H2O/TIS). researchgate.net

Isolation: The cleaved peptide is often precipitated and washed with a solvent like cold diethyl ether before being lyophilized. researchgate.netnih.gov

Purification: The crude lyophilized powder is dissolved in an appropriate solvent and injected into an HPLC system. nih.gov A common setup uses a C8 or C18 silica-based column with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA. nih.gov For particularly difficult separations, adjusting parameters such as column temperature can improve resolution. nih.gov

In addition to HPLC, Solid-Phase Extraction (SPE) has emerged as a rapid, inexpensive, and relatively efficient method for the post-synthesis purification of peptides. researchgate.net Characterization of the final purified β-Aspartylalanine is confirmed using methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to verify its structure and purity. plos.org

Solution-Phase Peptide Synthesis Approaches for β-Aspartylalanine

While SPPS is dominant for research purposes, traditional solution-phase synthesis remains a viable method, particularly for large-scale production where it can be more cost-effective. This approach involves carrying out the coupling and deprotection reactions in a homogeneous solution, with purification of the intermediate product after each step. sterlingpharmasolutions.comnih.gov

Carbodiimides are a class of highly effective coupling reagents used to facilitate amide bond formation in solution-phase peptide synthesis. bachem.com The fundamental mechanism involves the activation of a carboxylic acid by the carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. nih.govacs.org This intermediate then reacts with the amino group of the second amino acid to form the peptide bond. nih.gov

A key challenge with this method is that the O-acylisourea intermediate is unstable and can rearrange into an inactive N-acylurea, halting the reaction. nih.govacs.org To prevent this and also to suppress potential racemization, an additive is almost always used. bachem.comnih.gov Common additives include N-hydroxysuccinimide (NHS) or, more effectively, 1-hydroxybenzotriazole (HOBt) and its analogs like OxymaPure. nih.gov These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester (e.g., an OBt ester), which then proceeds to acylate the amine component cleanly and efficiently. nih.gov

For the synthesis of β-Aspartylalanine, the β-carboxyl group of an N-terminally protected aspartic acid (e.g., Boc-Asp-OH) must first be protected (for instance, as a tert-butyl ester) to allow the α-carboxyl group to be activated by the DCC/NHS system for coupling with an alanine (B10760859) ester. Conversely, to form the β-peptide linkage, the α-carboxyl group is protected, and the β-carboxyl group is activated for coupling.

Biocatalysis offers an attractive, environmentally friendly alternative to chemical peptide synthesis. Enzymatic methods operate under mild conditions and can eliminate the need for complex protecting group strategies. Specific enzymes have been shown to catalyze the formation of dipeptides. For instance, the aminopeptidase (B13392206) SSAP from Streptomyces septatus has demonstrated the ability to synthesize dipeptides in organic solvents like methanol. In such a system, a free amino acid acts as the acyl donor, while an aminoacyl methyl ester serves as the acyl acceptor. The enzyme facilitates the nucleophilic attack of the amino group on the carboxyl carbon, leading to the formation of the peptide bond.

Furthermore, the enzyme glycosylasparaginase, which typically cleaves the N-glycosidic linkage in glycoproteins, has been shown to catalyze the reverse reaction: the synthesis of this bond via N-β-aspartylation. nih.gov It uses an L-aspartic acid β-methyl ester as the donor, demonstrating the enzymatic principle of forming bonds at the β-position of aspartic acid. nih.gov While substrate specificity can be a limitation, enzymatic synthesis holds promise for the green and highly selective production of β-dipeptides.

Stereoselective Synthesis of β-Amino Acid Derivatives: Broader Context for β-Peptide Research

The advancement of β-peptide research is intrinsically linked to the availability of enantiomerically pure β-amino acid building blocks. β-Amino acids are key components of many natural products and biologically active molecules. oup.com Consequently, a variety of powerful stereoselective synthetic methods have been developed to access these important derivatives. These methods provide the foundation for creating diverse and structurally complex β-peptides.

Prominent strategies for the stereoselective synthesis of β-amino acid derivatives include:

Asymmetric Mannich Reaction: This reaction involves the addition of an enolate to a chiral imine. oup.com Recent developments have adapted this reaction to continuous flow systems, allowing for reproducible and scalable production of β-amino acid derivatives with high stereoselectivity in short residence times. oup.com

Phase-Transfer-Catalyzed Asymmetric Alkylation: This method uses a chiral quaternary ammonium (B1175870) salt to direct the stereoselective alkylation of a glycinate (B8599266) Schiff base with secondary alkyl halides, producing β-branched α-amino acids with high control over the stereochemistry. organic-chemistry.org This approach is versatile, allowing for the synthesis of all possible stereoisomers. organic-chemistry.org

Conjugate Addition: The stereoselective addition of chiral lithium amides to α,β-unsaturated esters is a powerful method for preparing β-amino acid derivatives. beilstein-journals.org

Asymmetric Wolff Rearrangement: Photoinduced Wolff rearrangements of α-amino-α'-diazoketones can be performed asymmetrically to yield α-substituted-β-amino acid esters with good stereoselectivity. acs.org

Asymmetric Cycloaddition: Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with acrylate (B77674) esters can produce highly functionalized and constrained cyclic β-amino acid derivatives with excellent control over both diastereoselectivity and enantioselectivity. rsc.org

These advanced synthetic tools are crucial for expanding the library of available β-amino acids, thereby enabling broader investigations into the structure, function, and therapeutic potential of β-peptides like β-Aspartylalanine.

Enzymatic Interactions and Metabolic Pathways of β Aspartylalanine

β-Aspartyl Peptidase Substrate Recognition and Hydrolysis Kinetics

β-Aspartyl peptidases are a family of enzymes that specifically hydrolyze the β-aspartyl bond in peptides like β-Aspartylalanine. The human asparaginase-like protein 1 (hASRGL1) is a key enzyme identified as having potent β-aspartyl peptidase activity nih.gov. Kinetic studies reveal that the efficiency of hydrolysis by hASRGL1 is influenced by the amino acid paired with β-aspartate. For instance, β-aspartyl peptides containing a hydrophobic amino acid are hydrolyzed more efficiently than L-asparagine, while those with a basic amino acid are hydrolyzed less efficiently nih.gov.

The kinetic parameters for the hydrolysis of various substrates by hASRGL1 highlight its preference for certain β-aspartyl dipeptides over its secondary substrate, L-asparagine.

| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| β-L-Asp-L-Ala | 0.14 ± 0.04 | 1.5 ± 0.1 | 10,700 |

| β-L-Asp-L-Leu | 0.12 ± 0.02 | 2.1 ± 0.1 | 17,500 |

| β-L-Asp-L-Phe | 0.09 ± 0.01 | 2.0 ± 0.1 | 22,200 |

| β-L-Asp-L-Lys | 0.29 ± 0.05 | 0.7 ± 0.1 | 2,400 |

| L-Asn | 1.1 ± 0.1 | 6.2 ± 0.2 | 5,600 |

Data sourced from kinetic analysis of hASRGL1 at 37°C, pH 7.4 nih.gov.

The activity of β-aspartyl peptidases has been identified and characterized in various biological contexts. β-Aspartylalanine itself is utilized as a substrate to measure the activity of these enzymes in biological samples such as fecal supernatants medchemexpress.com. This indicates the presence and activity of these enzymes within the gastrointestinal microflora acs.org. Beyond the gut, enzymes with β-aspartyl peptidase activity, like hASRGL1, are thought to play a role in mammalian brain and other tissues, potentially working to clear the accumulation of isoaspartyl peptides that result from non-enzymatic protein damage nih.gov. The presence of such enzymes suggests a protective mechanism against the buildup of potentially toxic peptides in various tissues nih.gov.

β-Aspartyl peptidases like hASRGL1 belong to the N-terminal nucleophile (Ntn) hydrolase superfamily nih.gov. The catalytic mechanism involves an autocatalytic intramolecular processing step that exposes an N-terminal nucleophile, which is essential for its enzymatic activity. For hASRGL1, the key nucleophile is Threonine 168 (Thr168) nih.gov. This residue is critical for both the initial self-activation of the enzyme and the subsequent catalysis of substrate hydrolysis. The general mechanism for aspartyl proteases involves two aspartic acid residues in the active site that activate a water molecule, which then performs a nucleophilic attack on the peptide bond's carbonyl carbon, leading to hydrolysis researchgate.netebi.ac.ukrsc.orgresearchgate.net. In the specific case of the Ntn hydrolase hASRGL1, the exposed Thr168 serves as the primary nucleophile in the catalytic process nih.gov.

Involvement of β-Aspartylalanine in Aspartate and Asparagine Metabolic Networks

The hydrolysis of β-Aspartylalanine yields L-aspartic acid and L-alanine nih.gov. These products are key nodes in central amino acid metabolism. Aspartate is the common precursor for several essential amino acids, including lysine, threonine, methionine, and isoleucine, and can also be converted to asparagine nih.govnih.govnih.gov. L-alanine can be readily converted to pyruvate, linking it directly to glycolysis and the citric acid cycle youtube.com. Therefore, the breakdown of β-Aspartylalanine serves as a source for these two critical amino acids, thereby feeding into their respective metabolic networks reactome.orggenome.jp.

β-Aspartylalanine plays an indirect, intermediary role in the biosynthesis of β-alanine. The primary pathway for β-alanine synthesis in many prokaryotes is the direct decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase researchgate.netnih.govfrontiersin.orgnih.gov. By being a source of L-aspartate upon its hydrolysis, β-Aspartylalanine provides the necessary precursor for this key biosynthetic step. The catabolism of β-Aspartylalanine thus connects to the β-alanine production pathway by supplying the direct substrate required by L-aspartate-α-decarboxylase researchgate.netfrontiersin.org.

β-Aspartylalanine as an Enzyme Modulator and Substrate for Other Peptidases

While β-Aspartylalanine is a primary substrate for specialized β-aspartyl peptidases like hASRGL1, it can also be hydrolyzed by other enzymes. The human lysosomal aspartylglucosaminidase (AGA) is another known mammalian enzyme that exhibits β-aspartyl peptidase activity, although its catalytic efficiency (kcat/KM) for these substrates is significantly lower than that of hASRGL1 nih.gov. This demonstrates that β-Aspartylalanine can serve as a substrate for multiple peptidases, albeit with different degrees of specificity and efficiency. Information regarding the role of β-Aspartylalanine as a modulator of other enzymes is not extensively detailed in current research.

Protease Inhibitory Activities of β-Aspartylalanine

Current scientific literature does not provide evidence to suggest that β-Aspartylalanine possesses significant protease inhibitory activities. Extensive searches of research databases have not yielded studies demonstrating its ability to inhibit the catalytic activity of proteases. While the broader class of peptides and their derivatives includes many examples of protease inhibitors, β-Aspartylalanine itself has not been identified as such. Therefore, there is no research data to report on this specific biological activity.

Substrate for Isoaspartyl Dipeptidases

β-Aspartylalanine serves as a substrate for isoaspartyl dipeptidases (IAD), a class of enzymes that hydrolyze the β-aspartyl peptide bond. These enzymes are members of the amidohydrolase superfamily and play a role in the breakdown of dipeptides containing an isoaspartyl linkage. The catalytic activity of these enzymes is dependent on a binuclear metal center within their active site.

Research on isoaspartyl dipeptidase from Escherichia coli has provided detailed insights into its kinetic properties using various β-aspartyl dipeptides, including those structurally similar to β-Aspartylalanine. The hydrolysis of these dipeptides has been shown to be influenced by pH and the specific metal ions present in the enzyme's active site. Studies on the Zn/Zn-, Co/Co-, Ni/Ni-, and Cd/Cd-substituted forms of the enzyme have demonstrated that the catalytic rate (kcat) and the catalytic efficiency (kcat/Km) exhibit a bell-shaped profile as a function of pH researchgate.netnih.gov. This indicates the involvement of both an unprotonated and a protonated group in the catalytic mechanism. The group that requires deprotonation for activity is consistent with a hydroxide (B78521) ion bridging the two metal ions, while the group needing protonation corresponds to the free α-amino group of the dipeptide substrate researchgate.netnih.gov.

The catalytic mechanism involves the polarization of the amide bond through its interaction with one of the metal ions. A bridging hydroxide ion, facilitated by an aspartate residue (Asp285 in E. coli IAD), then performs a nucleophilic attack on the carbonyl carbon of the peptide bond. This is followed by the collapse of the tetrahedral intermediate and cleavage of the carbon-nitrogen bond researchgate.netnih.gov.

Furthermore, plant-type asparaginases have also been shown to exhibit isoaspartyl dipeptidase activity. Recombinant asparaginases from cyanobacteria (Synechocystis sp. PCC 6803 and Anabaena sp. PCC 7120), Escherichia coli, and the plant Arabidopsis thaliana can hydrolyze a range of isoaspartyl dipeptides in addition to their primary function of deamidating asparagine nih.gov. This suggests a broader physiological role for these enzymes in the final stages of protein and cyanophycin degradation nih.gov.

The kinetic parameters for the hydrolysis of a representative β-aspartyl dipeptide, β-Asp-Leu, by different metal-substituted forms of isoaspartyl dipeptidase from E. coli are presented in the table below.

| Metal Content | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Zn/Zn | 18 ± 1 | 0.083 ± 0.015 | (2.2 ± 0.4) x 10⁵ |

| Co/Co | 140 ± 10 | 0.15 ± 0.03 | (9.3 ± 2.4) x 10⁵ |

| Ni/Ni | 1.8 ± 0.1 | 0.11 ± 0.02 | (1.6 ± 0.3) x 10⁴ |

| Cd/Cd | 4.3 ± 0.3 | 0.036 ± 0.008 | (1.2 ± 0.3) x 10⁵ |

| Data derived from studies on the hydrolysis of β-Asp-Leu by isoaspartyl dipeptidase from E. coli at pH 8.1. researchgate.net |

Advanced Analytical and Spectroscopic Characterization of β Aspartylalanine

Chromatographic and Mass Spectrometric Methodologies for β-Aspartylalanine Analysis

Chromatographic and mass spectrometric techniques are foundational for the analysis of β-Aspartylalanine, providing high-resolution separation and definitive structural information.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of β-Aspartylalanine from complex mixtures. wikipedia.orgopenaccessjournals.comadvancechemjournal.com This method leverages high pressure to pump a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). advancechemjournal.com The separation is based on the differential interactions of each component with the stationary phase, leading to different migration rates and, consequently, separation. wikipedia.orgadvancechemjournal.com

For a dipeptide like β-Aspartylalanine, reversed-phase HPLC (RP-HPLC) is the most common mode employed. advancechemjournal.comresearchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar aqueous-organic mixture. The separation mechanism is governed by hydrophobic interactions, where less polar molecules are retained longer on the column. wikipedia.org The quantification of β-Aspartylalanine is achieved by comparing the peak area in the resulting chromatogram to that of a known standard. openaccessjournals.com The versatility of HPLC is further enhanced by its compatibility with various detectors, including UV-visible and fluorescence detectors, which are crucial for detecting derivatized amino acids. openaccessjournals.com

A typical HPLC system for amino acid analysis, which would be applicable to β-Aspartylalanine, consists of the following components:

| Component | Function |

| Solvent Reservoir | Holds the mobile phase liquids. |

| Pump | Delivers the mobile phase at a constant high pressure. |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. |

| Column | The core of the system where the separation of components occurs. |

| Detector | Senses the separated components as they elute from the column. |

| Data System | Acquires and processes the detector signal to generate a chromatogram. |

This table summarizes the essential components of an HPLC system and their respective functions in the analysis of compounds like β-Aspartylalanine.

Mass Spectrometry (LC-MS/MS, HRMS, MALDI-TOF MS) for Structural Confirmation and Metabolomic Profiling

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of β-Aspartylalanine and its analysis within complex biological matrices (metabolomic profiling). creative-proteomics.com This technique ionizes chemical compounds into charged molecules and measures their mass-to-charge ratio (m/z). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This hyphenated technique is highly sensitive and selective, making it ideal for identifying and quantifying peptides like β-Aspartylalanine in biological fluids.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is critical for determining the elemental composition of β-Aspartylalanine and distinguishing it from other isobaric compounds. longdom.org This precision is vital for confirming the identity of the dipeptide with high confidence. longdom.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of biomolecules, including peptides. creative-proteomics.commetwarebio.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. creative-proteomics.comlongdom.org The time it takes for the ions to travel through a flight tube to the detector is used to determine their m/z. metwarebio.com MALDI-TOF MS is valued for its speed, high throughput, and ability to analyze a broad mass range. metwarebio.combruker.com It can be used for peptide mass fingerprinting and to verify the molecular weight of β-Aspartylalanine. creative-proteomics.com

| Mass Spectrometry Technique | Key Features and Applications for β-Aspartylalanine |

| LC-MS/MS | High sensitivity and selectivity for quantification in complex samples. |

| HRMS | Precise mass measurement for unambiguous formula determination. longdom.org |

| MALDI-TOF MS | Soft ionization for intact molecular weight verification and high-throughput analysis. creative-proteomics.combruker.com |

This table outlines the primary mass spectrometry techniques used for the analysis of β-Aspartylalanine and their specific advantages.

Pre-column Derivatization Techniques for Enhanced Detection of β-Aspartylalanine

Since amino acids and small peptides like β-Aspartylalanine often lack a strong chromophore or fluorophore, pre-column derivatization is a common strategy to enhance their detection by UV-visible or fluorescence detectors in HPLC. actascientific.comjasco-global.com This process involves chemically modifying the analyte before it enters the HPLC column. actascientific.comactascientific.com This modification can improve chromatographic behavior and significantly increase detection sensitivity. actascientific.com

Several reagents are used for the pre-column derivatization of amino acids and peptides:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.comjasco-global.com This is a rapid and sensitive method, but OPA does not react with secondary amines. actascientific.comactascientific.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amino groups to produce stable, fluorescent derivatives. jascoinc.com This makes it suitable for the analysis of all amino acids, including those with secondary amine groups. jascoinc.com

Dansyl Chloride: Another common reagent that reacts with primary and secondary amino groups to yield fluorescent derivatives. actascientific.comactascientific.com

Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. actascientific.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the types of amino acids present in the sample. For comprehensive analysis, a dual-reagent approach, such as using both OPA and FMOC, can be employed to detect both primary and secondary amino acids. jascoinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for β-Aspartylalanine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. It is invaluable for the complete structural elucidation of β-Aspartylalanine.

Solution-State NMR for Peptide Bonding and Stereochemistry

Solution-state NMR is instrumental in confirming the peptide bond linkage and determining the stereochemistry of β-Aspartylalanine. By dissolving the dipeptide in a suitable solvent, high-resolution NMR spectra can be obtained.

Key NMR parameters used for structural analysis include:

Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. researchgate.net The chemical shifts of the α-protons, amide protons, and carbonyl carbons can provide initial information about the peptide's conformation. researchgate.net

Scalar Couplings (J-couplings): These through-bond interactions provide information about dihedral angles, which define the peptide backbone conformation (φ, ψ). researchgate.net

Nuclear Overhauser Effect (NOE): This through-space interaction is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. NOE data is crucial for determining the three-dimensional structure of peptides in solution. researchgate.net Two-dimensional NMR experiments like NOESY and ROESY are used to detect these interactions. researchgate.net

Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. This detailed information allows for the unambiguous confirmation of the β-linkage between the aspartic acid and alanine (B10760859) residues and the determination of their relative stereochemistry.

Solid-State NMR for Molecular Interactions and Conformational Dynamics

Solid-state NMR (ssNMR) is uniquely suited to study molecules in a solid or semi-solid state, providing insights into molecular interactions and dynamics that are not accessible in solution. nih.gov For β-Aspartylalanine, ssNMR can reveal information about its conformation and intermolecular interactions in a crystalline or aggregated state.

Solid-state NMR is particularly powerful for studying:

Conformational Polymorphism: It can distinguish between different crystalline forms of β-Aspartylalanine that may have distinct molecular conformations.

Intermolecular Interactions: ssNMR can probe hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice. Techniques like ¹⁴N-¹H Heteronuclear Multiple Quantum Coherence (HMQC) can measure N···H contacts.

Molecular Dynamics: ssNMR can characterize molecular motions over a wide range of timescales, from fast local fluctuations to slower conformational exchanges. linser-lab.com This is important for understanding the physical properties and stability of the solid form.

Advanced NMR Techniques for Pure Isotropic Proton Spectra in Solids

Obtaining high-resolution proton NMR spectra in solid materials is often challenging due to anisotropic interactions, such as dipolar coupling, which lead to significant line broadening. epfl.chnih.gov Even with magic-angle spinning (MAS), which averages these interactions, residual broadening can persist at currently achievable spinning rates. epfl.chnih.gov

To overcome these limitations, advanced techniques are being developed. One such innovative approach involves the use of deep learning to process a series of ¹H MAS spectra acquired at different spinning rates. epfl.chnih.gov This method has been successfully applied to a range of organic solids, including β-Aspartylalanine, to generate pure isotropic proton spectra with significantly enhanced resolution, showing isotropic linewidths in the range of 50-400 Hz. epfl.chnih.govresearchgate.net This deep learning model can bypass assumptions about the broadening and shift parameters that are dependent on the MAS rate and can suppress artifacts that may arise from inconsistencies between spectra taken at different rates. researchgate.net

Another area of research focuses on understanding and potentially exploiting temperature-dependent magnetization transfer in β-Aspartylalanine, which could be influenced by an incoherent relaxation-based Nuclear Overhauser effect.

Computational Approaches in β-Aspartylalanine Structural Analysis

Computational methods are indispensable for interpreting experimental NMR data and gaining a deeper understanding of the structural and dynamic properties of molecules like β-Aspartylalanine.

Ab initio molecular dynamics (aiMD) simulations offer a powerful tool for studying molecular systems by calculating the forces on atoms from first principles, thereby providing a dynamic picture of the molecule. mdpi.comuzh.chnih.gov This approach is advantageous compared to calculations on static structures at 0 K, as it accounts for the effects of thermal motion on molecular properties. mdpi.comnih.gov Including these fast, small-amplitude motions through aiMD has been shown to improve the accuracy of calculated NMR parameters. mdpi.comnih.gov The combination of aiMD with quantum mechanical calculations of NMR parameters allows for a more realistic and accurate prediction of experimental spectra. mdpi.comnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR parameters, such as chemical shifts and coupling constants. youtube.comnih.gov DFT calculations, particularly those employing the Gauge-Including Projector-Augmented Wave (GIPAW) method, are crucial for solid-state NMR, providing a link between the atomic-level structure and the observed NMR spectra. researchgate.net These calculations can provide valuable information on NMR shielding and the electron density distribution for different conformers. nih.gov

For β-Aspartylalanine, DFT calculations can be used to model its conformation and predict its NMR parameters. By comparing these theoretical predictions with experimental data, researchers can validate the proposed structure and gain insights into the electronic environment of the different nuclei within the molecule. The accuracy of these predictions is often improved by using scaling factors to account for systematic errors in the calculations. youtube.com

The visualization and processing of computed solid-state NMR parameters are facilitated by specialized open-source software tools. researchgate.networktribe.comMagresView is a prominent example, designed to work with the .magres file format used by computational chemistry programs like CASTEP and Quantum ESPRESSO. researchgate.networktribe.comresearchgate.net

Built on the Jmol crystal viewer, MagresView provides an intuitive graphical interface to:

Display computed NMR parameters, such as shielding tensors, as ellipsoids. researchgate.net

Visualize hydrogen atoms color-coded according to their ¹H chemical shift. researchgate.net

Generate pictorial representations of one- and two-dimensional NMR spectra. researchgate.networktribe.com

Export spin-system information for more detailed simulations with other software. researchgate.networktribe.com

Another related tool, MagresPython , offers a scripting environment for the analysis of large datasets of computed NMR parameters, which is particularly useful for investigating structural correlations. researchgate.networktribe.com These tools are integral to the NMR crystallography workflow, enabling researchers to effectively compare theoretical calculations with experimental results. researchgate.net

Biochemical and Biophysical Research Applications of β Aspartylalanine

β-Aspartylalanine as a Model System for Peptide Bond Formation and Cleavage Studies

The formation of a β-peptide bond, resulting in a β-aspartylalanine residue within a peptide, represents a significant post-translational modification that deviates from the typical α-peptide linkages that form the backbone of proteins. This structural isomer serves as a crucial model for investigating the mechanisms of non-enzymatic peptide bond formation and cleavage. The process often initiates from an asparagine or aspartic acid residue, proceeding through a cyclic succinimide (B58015) intermediate. researchgate.netnih.gov

Studies on synthetic peptides have demonstrated that the formation of this succinimide intermediate is a rate-limiting step. For instance, the peptide L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala readily undergoes deamidation to form a succinimide product with a half-life of just 1.4 days under physiological conditions (pH 7.4, 37°C). researchgate.net This cyclic intermediate is susceptible to hydrolysis, which can occur at two positions, yielding either the original α-aspartyl linkage or the isomerized β-aspartyl (isoaspartyl) linkage. researchgate.net The formation of the β-aspartyl bond is often the thermodynamically favored outcome.

Computational studies using density functional theory (DFT) have explored the energetics of both isomerization and peptide bond cleavage at aspartic acid residues. These theoretical models help to elucidate the activation barriers for these reactions. Research has shown that in certain contexts, peptide bond cleavage can be kinetically favored over isomerization, with a significantly lower activation barrier, thereby inhibiting the formation of the β-aspartyl linkage. researchgate.net The cleavage of peptide bonds can occur at either the N-terminal or C-terminal side of the aspartic acid residue. researchgate.net

The rate of these reactions is highly dependent on the local peptide sequence. The amino acid residue C-terminal to the aspartate or asparagine plays a critical role. Residues with small, hydrophilic side chains, such as glycine (B1666218), serine, and histidine, tend to accelerate the formation of the succinimide intermediate and subsequent isomerization to β-aspartylalanine. nih.gov Conversely, bulky residues like leucine (B10760876) or proline can significantly hinder this process. researchgate.net

| Factor | Effect on β-Aspartylalanine Formation | Effect on Peptide Bond Cleavage | Reference |

|---|---|---|---|

| C-terminal Neighboring Residue | Accelerated by small, hydrophilic residues (e.g., Gly, Ser) | Influenced by local sequence and conformation | researchgate.netnih.gov |

| pH | Rate increases with pH | Dependent on specific mechanism | researchgate.net |

| Temperature | Rate increases with temperature | Rate increases with temperature | researchgate.net |

| Conformation | Flexible regions are more susceptible | Can occur in both flexible and structured regions | nih.gov |

Role in Protein Post-Translational Modifications and Isomerization

The formation of β-aspartylalanine is a key event in the non-enzymatic post-translational modification of proteins. These modifications can alter the structure, function, and stability of proteins and are implicated in various biological processes and diseases. nih.gov

Aspartate isomerization is the process by which a standard α-aspartyl residue is converted into a β-aspartyl residue, introducing a kink in the peptide backbone. This process is intimately linked with the deamidation of asparagine residues. Deamidation of asparagine results in the formation of a succinimide intermediate, which upon hydrolysis, can yield both α-aspartate and β-aspartate (isoaspartate). nih.govresearchgate.net L-Asn residues form these succinimide intermediates approximately 10 times faster than comparable L-Asp residues under physiological conditions. nih.gov

The isomerization of aspartic acid is a more subtle modification as it does not involve a change in mass, making it challenging to detect by mass spectrometry alone. nih.govresearchgate.net However, the structural change often leads to a different retention time in reversed-phase liquid chromatography, allowing for the separation of the isomers. nih.gov The half-lives for asparaginyl deamidation and aspartyl isomerization can range from about 1 to 1000 days under physiological conditions. nih.gov

The sequence context is a major determinant of the rate of deamidation and isomerization. The nature of the C-terminal amino acid to the asparagine or aspartate residue has a profound influence. For example, replacing a glycine residue with a bulkier leucine or proline residue in a model peptide was found to decrease the rate of degradation by 33- to 50-fold. researchgate.net

The introduction of a β-aspartyl linkage can have significant consequences for protein structure and stability, often leading to misfolding and aggregation. researchgate.netsciencedaily.com This is particularly relevant in the context of neurodegenerative diseases, such as Alzheimer's disease, where the aggregation of the amyloid-beta (Aβ) peptide is a key pathological hallmark. nih.govnih.govfrontiersin.org

The isomerization of aspartate residues within the Aβ peptide is considered a critical event that can trigger or accelerate its aggregation. researchgate.netresearchgate.net The altered peptide backbone resulting from the β-aspartyl linkage can disrupt the native conformation of the Aβ peptide, exposing hydrophobic regions and promoting self-assembly into oligomers and fibrils. nih.gov These aggregates are associated with neuronal damage and cognitive decline. frontiersin.org

Studies have shown that specific aspartate residues in Aβ are prone to isomerization. The presence of isoaspartate in Aβ isolated from the brains of Alzheimer's patients provides evidence for the in vivo occurrence of this modification. The structural changes induced by β-aspartylalanine formation can lead to altered biophysical properties of the Aβ aggregates, including their shape, stickiness, and flexibility, which in turn can influence their cellular toxicity. sciencedaily.com

| Property | Effect of β-Aspartylalanine Formation | Relevance to Disease | Reference |

|---|---|---|---|

| Protein Structure | Introduces a kink in the peptide backbone, alters conformation | Can lead to misfolding and loss of function | researchgate.net |

| Protein Stability | Generally decreases stability, making the protein more prone to degradation or aggregation | Contributes to the accumulation of damaged proteins in aging and disease | researchgate.net |

| Protein Aggregation | Can initiate or accelerate aggregation by promoting the formation of β-sheet structures | A key factor in the pathogenesis of amyloid-related diseases like Alzheimer's | researchgate.netresearchgate.netnih.gov |

| Biological Activity | Can lead to a partial or complete loss of function | Implicated in the age-related decline of cellular processes | nih.gov |

Investigations into Neurological and Cellular Signaling Pathways Involving β-Aspartylalanine

The presence of β-aspartylalanine in proteins can modulate neurological and cellular signaling pathways, contributing to both physiological and pathological processes.

While direct studies on β-aspartylalanine's role are emerging, the involvement of its parent amino acid, L-aspartate, in synaptic transmission is well-established. L-aspartate can act as an excitatory neurotransmitter and can potentiate the responses elicited by L-glutamate at neuromuscular synapses. nih.gov This suggests that alterations in aspartate-containing peptides, such as the formation of β-aspartylalanine, could potentially modulate synaptic activity.

The aggregation of amyloid-beta, which can be promoted by β-aspartylalanine formation, is known to disrupt synaptic function. nih.gov Soluble Aβ oligomers can lead to a depression of excitatory synaptic transmission and a decrease in the number of synaptic AMPA receptors. nih.gov Neuronal activity itself can increase the production of Aβ, which in turn suppresses synaptic transmission, suggesting a negative feedback loop that could be dysregulated in disease states. nih.govfrontiersin.org The formation of β-aspartylalanine within Aβ could therefore be an important factor in these pathological changes to synaptic plasticity.

Neuroinflammation is a critical component of neurodegenerative diseases like Alzheimer's. niagads.orgfrontiersin.org The aggregation of Aβ, influenced by modifications like β-aspartylalanine formation, is a potent trigger for inflammatory responses in the brain. researchgate.net Aggregated Aβ can activate microglia, the resident immune cells of the central nervous system, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov

Several signaling pathways are implicated in Aβ-induced neuroinflammation, including the NF-κB, MAPK, and JAK-STAT pathways. frontiersin.orgresearchgate.net The formation of β-aspartylalanine within the Aβ peptide could potentially alter its interaction with microglial receptors, thereby modulating the downstream inflammatory cascade. Recent research has highlighted the role of metabolic pathways, such as the glutamine-aspartate-arginine-NO pathway in activated microglia, in mediating neuroinflammation. nih.govnih.gov While the direct impact of β-aspartylalanine on these specific pathways requires further investigation, its role in promoting the initial inflammatory trigger (Aβ aggregation) is a key area of research.

β-Amino Acid Incorporation in Peptidomimetics Design

The incorporation of β-amino acids, such as β-Aspartylalanine, into peptide structures is a cornerstone of peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. longdom.org By introducing an additional carbon atom into the amino acid backbone, β-peptides offer a modified chemical scaffold that can be tailored for enhanced therapeutic and research applications. nih.govethz.ch This structural alteration fundamentally changes the peptide's properties, leading to predictable and stable secondary structures, even in short oligomers. ethz.chacs.org The field of peptidomimetics leverages these unique characteristics to develop novel compounds for drug discovery and as biochemical tools to probe complex biological systems. longdom.orgbenthamscience.com

Design Principles for β-Peptidic Peptidomimetics

The design of β-peptidic peptidomimetics is guided by principles aimed at controlling the molecule's three-dimensional shape to mimic the bioactive conformation of a natural peptide. A key principle is the strategic insertion of a methylene (B1212753) (CH₂) group into the α-amino acid backbone. Depending on the insertion point, this creates either β²- or β³-amino acids, which fundamentally alters the conformational landscape of the resulting peptide. nih.govethz.ch

Another core design strategy involves constraining the peptide's flexibility to favor a specific, biologically active conformation. This can be achieved through:

Cyclization: Creating cyclic peptides increases the propensity to form β-turn structures, which are crucial for molecular recognition and interaction with target proteins. nih.gov

Local Constraints: Introducing bridges between atoms within the molecule, such as between side chains or backbone atoms, restricts conformational freedom. drugdesign.org

N-methylation: Modifying the peptide backbone through N-methylation is another technique used to reduce conformational flexibility and enhance binding affinity. mdpi.com

These design principles allow for the creation of β-peptides that can adopt well-defined secondary structures, including helices, turns, and sheets. nih.govethz.ch By controlling the sequence and stereochemistry of the β-amino acid building blocks, researchers can design peptidomimetics that present their side chains in a precise spatial arrangement to effectively mimic the binding epitopes of natural proteins. acs.org

Conformational Stability and Proteolytic Resistance of β-Peptides

A significant advantage of incorporating β-amino acids like β-Aspartylalanine into peptides is the remarkable enhancement of both conformational stability and resistance to enzymatic degradation. nih.govethz.ch The altered backbone structure of β-peptides makes them poor substrates for proteases, the enzymes responsible for breaking down natural α-peptides in biological systems. nih.govnih.gov This inherent resistance to proteolysis is a critical feature, as it increases the in vivo half-life of peptide-based drugs. nih.govresearchgate.net

Peptides composed entirely of β-amino acids are exceptionally resilient to degradation by a range of enzymes. nih.gov Even mixed α/β-peptides, which contain both α- and β-amino acid residues, exhibit significantly slower degradation rates compared to their all-α-peptide counterparts. nih.govnih.gov This heightened stability is not limited to enzymatic resistance. β-peptides also demonstrate high conformational stability, meaning they can form and maintain stable secondary structures, such as helices and sheets, with as few as four to six residues. scirp.org This is a notable improvement over α-peptides, which often require longer sequences to achieve stable folding. scirp.org The stability of these structures can be further enhanced through the use of specific residues like trans-2-aminocyclohexanecarboxylic acid (ACHC). nih.gov

The following table summarizes the comparative proteolytic stability of different peptide types when exposed to various proteases.

| Peptide Type | Pronase | Trypsin | Elastase | Human Serum |

|---|---|---|---|---|

| α-Peptide | Degraded | Degraded | Degraded | Degraded |

| β-Peptide | Resistant | Resistant | Resistant | Resistant |

| Mixed α/β-Peptide | Degraded (slowly) | Degraded (slowly) | Resistant | Resistant |

Data derived from studies on various β-peptides and mixed α/β-peptides. nih.govnih.gov

Mimicry of Protein-Protein Interaction Motifs for Biochemical Probes

The ability of β-peptides to form stable, predictable secondary structures makes them excellent tools for mimicking the motifs involved in protein-protein interactions (PPIs). nih.govmedicineinnovates.com PPIs are fundamental to most cellular processes, but their large and often shallow binding surfaces make them challenging targets for traditional small-molecule drugs. medicineinnovates.comnih.gov β-peptides can be designed to replicate the spatial arrangement of key residues in α-helices or β-sheets that mediate these interactions, thereby acting as effective inhibitors or modulators. nih.govnih.gov

As biochemical probes, these peptidomimetics allow researchers to investigate the function and significance of specific PPIs. biorxiv.org For instance, β-peptides have been successfully designed to mimic α-helical motifs to disrupt therapeutically relevant interactions, such as those involving the oncoprotein HDM2 or the viral fusion protein gp41. acs.orgnih.govnih.gov The repeating ααβαααβ pattern is a well-studied design that allows β-peptides to adopt an α-helix-like conformation, presenting the β-residues along one face of the helix for interaction. nih.govbiorxiv.org This mimicry provides a powerful platform for developing probes to study complex biological pathways and for the rational design of new therapeutic agents. chemrxiv.orgmdpi.com

The table below lists examples of protein-protein interaction motifs that have been successfully mimicked using β-peptide scaffolds for use as biochemical probes and potential therapeutics.

| Target Interaction Motif | Mimicking Structure | Application |

|---|---|---|

| BH3 domain / Bcl-2 family proteins | α-Helix mimic | Apoptosis research, cancer therapy |

| HIV gp41 fusion protein assembly | α-Helix mimic | Antiviral research |

| Major Histocompatibility Complex (MHC) proteins | Linear epitope mimic | Immunology, vaccine development |

| Somatostatin receptors (GPCRs) | Turn/Loop mimic | Endocrinology, cancer therapy |

Examples derived from reviews and studies on β-peptidic peptidomimetics. nih.govacs.orgnih.gov

Occurrence and Distribution of β Aspartylalanine in Biological Systems

Detection and Distribution in Mammalian Tissues

The presence of β-Aspartylalanine and related β-aspartyl dipeptides in mammalian tissues is carefully regulated and varies significantly between different biological compartments, such as the brain and gastrointestinal tract.

Detection in Brain Tissue

Analysis of mammalian brain tissue has sought to quantify various small peptides. In a study using liquid chromatography to analyze extracts from rat cerebral cortex, β-Aspartylalanine was not detected at concentrations above the 1 µM threshold. However, the same study successfully identified and quantified a related dipeptide, β-aspartylglycine, which was found to have a mean tissue concentration of 4.0 ± 0.4 µM. This suggests that while β-aspartyl dipeptides are present in the central nervous system, the specific conjugation with alanine (B10760859) may be less common or exist at lower, less detectable levels than conjugation with glycine (B1666218).

Table 1: Concentration of β-Aspartyl Dipeptides in Rat Cerebral Cortex

| Compound | Mean Tissue Concentration (µM) | Standard Deviation |

| β-Aspartylalanine | Not Detected (<1 µM) | N/A |

| β-Aspartylglycine | 4.0 | ± 0.4 |

Presence in Fecal Supernatants

The detection of β-aspartyl dipeptides in fecal supernatants is strongly linked to the activity of the intestinal microbiome. Studies have shown that the related compound, β-aspartylglycine, serves as an indicator of the absence of bacterial enzymatic activity in the gut. Its accumulation is observed in germ-free animals or in patients treated with antimicrobial agents that suppress the gut flora. This implies that under normal conditions, β-aspartyl peptides that enter the colon are typically metabolized and degraded by microbial enzymes. Therefore, the presence of β-Aspartylalanine in fecal matter would likely indicate a disruption or suppression of the normal gut microbiota.

Presence and Associated Activities in Microbial Systems

The intestinal microflora plays a crucial role in the metabolism of dipeptides that are not absorbed in the small intestine. β-Aspartylalanine is subject to specific enzymatic actions by these resident microbes.

Dietary proteins and peptides that reach the large intestine are fermented by gut microbiota. The metabolism of amino acids by these bacteria typically occurs through deamination or decarboxylation reactions. benthamscience.com Research has identified specific microbial enzymes capable of hydrolyzing the unique β-aspartyl peptide bond.

One such enzyme is isoaspartyl dipeptidase (IAD) , found in bacteria like Escherichia coli. biocloud.net This enzyme is a member of the amidohydrolase superfamily and specifically catalyzes the hydrolytic cleavage of β-aspartyl dipeptides. biocloud.net Another study identified a thermostable β-aspartyl peptidase (FiBAP) from the bacterium Fervidobacterium islandicum, which also demonstrates the ability to cleave β-aspartyl linkages. frontiersin.org The existence of these enzymes underscores a specific metabolic pathway within the gut microbiome for the degradation of β-aspartyl peptides, preventing their accumulation in the feces of healthy individuals. biocloud.netfrontiersin.org The activity of these microbial enzymes explains why β-aspartyl dipeptides are considered markers for the absence of a functional gut microbiome.

Comparative Analysis with Alpha-Isomers and Related Dipeptides

The distinction between β-Aspartylalanine and its α-isomer is rooted in its molecular structure, which in turn dictates its biological recognition and function.

Structural Comparison

The linkage of the peptide bond is the defining difference between the two isomers. In α-Aspartylalanine, the alanine residue is attached to the α-carboxyl group of aspartic acid, which is part of the main amino acid backbone. In β-Aspartylalanine, the linkage is through the β-carboxyl group, located on the side chain of aspartic acid.

X-ray crystallography studies have elucidated the precise molecular geometries of both α-L-aspartyl-L-alanine and β-L-aspartyl-L-alanine. biocloud.net While both molecules adopt a trans configuration at the peptide bond, there are significant differences in their structures. Notably, the peptide bond (C-N) is significantly longer in the β-isomer compared to the α-isomer. biocloud.net

Table 2: Comparison of Peptide Bond Length in Aspartylalanine Isomers

| Isomer | Peptide Bond (C-N) Length (Å) |

| α-L-aspartyl-L-alanine | 1.328 |

| β-L-aspartyl-L-alanine | 1.344 |

Functional and Biological Context

This structural variance has important biological consequences. The different shapes of the isomers mean they are recognized differently by enzymes. For example, a study on the enzymatic methylation of peptides demonstrated that a specific protein methyltransferase could recognize and methylate the β-aspartyl (isoaspartyl) form of a peptide, whereas the normal α-aspartyl version was not a substrate for the enzyme. nih.gov This highlights that the isomerization from an alpha- to a beta-aspartyl linkage can act as a molecular switch, flagging a peptide for a specific metabolic pathway.

In the context of related dipeptides, the extensive research on β-aspartylglycine provides a valuable parallel. Its established role as a biomarker for the absence of gut microbial activity underscores the functional importance of the β-aspartyl linkage in interactions between the host and its microbiome. The inability of host enzymes to efficiently process this bond, combined with its susceptibility to microbial degradation, makes it a key indicator of gut health.

Future Directions in β Aspartylalanine Research

Elucidation of Detailed Enzymatic Mechanisms and Substrate Specificity

A critical avenue for future research lies in the detailed characterization of enzymes that metabolize β-Aspartylalanine. While some hydrolases have been identified, a comprehensive understanding of their catalytic mechanisms and the nuances of their substrate preferences is still emerging.

Two key enzyme families that have been implicated in the hydrolysis of β-aspartyl peptides are isoaspartyl dipeptidases and glycosylasparaginases.

Isoaspartyl Dipeptidase (IAD): This enzyme, a member of the amidohydrolase superfamily, catalyzes the hydrolytic cleavage of β-aspartyl dipeptides. acs.org Structural and kinetic studies have revealed that its active site contains a binuclear metal center, typically zinc, which plays a crucial role in catalysis. acs.orgebi.ac.uk The proposed mechanism involves the polarization of the amide bond through coordination to one of the metal ions. acs.org A key residue, Asp285 in E. coli IAD, acts as a general base to activate a bridging hydroxide (B78521) ion for nucleophilic attack on the carbonyl carbon of the peptide bond. acs.orgebi.ac.uknih.gov The subsequent collapse of the tetrahedral intermediate is facilitated by proton donation from the now-protonated Asp285, leading to the cleavage of the peptide bond. acs.orgnih.gov

While the general mechanism is understood, future research should focus on:

High-resolution structural analysis of IAD in complex with various β-Aspartylalanine analogs to precisely map the interactions governing substrate binding and catalysis.

Site-directed mutagenesis studies to further probe the roles of active site residues, such as Glu77, Tyr137, Arg169, and Ser289 (in E. coli IAD), in substrate recognition and catalytic efficiency. acs.org

Detailed kinetic analysis with a wide range of C-terminal amino acid substitutions in β-Aspartyl-Xaa dipeptides to create a comprehensive substrate specificity profile. Although IAD is known to be relatively non-specific for the C-terminal residue, subtle preferences may exist that could inform the design of specific inhibitors or substrates. acs.org

Glycosylasparaginase: This enzyme, an N-terminal nucleophile (Ntn) hydrolase, has been shown to hydrolyze and even synthesize β-aspartyl peptides. nih.gov It can transfer the β-aspartyl moiety from one molecule to another, suggesting a role in the metabolism of these dipeptides. nih.gov The catalytic mechanism of Ntn hydrolases involves an autocatalytic activation step that exposes an N-terminal nucleophilic residue (such as threonine, serine, or cysteine) which then initiates the hydrolytic process.

Future investigations into glycosylasparaginase should aim to:

Elucidate the precise catalytic cycle for the hydrolysis of β-Aspartylalanine, identifying the key active site residues involved in substrate binding and the nucleophilic attack.

Determine the structural basis for its dual hydrolase and transferase activity with respect to β-aspartyl peptides.

Explore the substrate scope beyond simple dipeptides to understand if it can process longer β-aspartyl peptides or those with modified C-termini.

A summary of the key features of these enzymes is presented in the interactive table below.

| Enzyme Family | Catalytic Mechanism | Key Active Site Features | Substrate Specificity |

| Isoaspartyl Dipeptidase | Binuclear metal-dependent hydrolysis | Two divalent metal ions (e.g., Zn2+), Aspartic acid residue as a general base/acid | Specific for an N-terminal β-aspartyl residue; relatively non-specific for the C-terminal residue. acs.org |

| Glycosylasparaginase | N-terminal nucleophile (Ntn) hydrolase | N-terminal nucleophilic residue (e.g., Threonine) | Hydrolyzes and synthesizes β-aspartyl peptides. nih.gov |

Advanced Structural-Activity Relationship Studies for β-Aspartylalanine Derivatives

Building upon a deeper understanding of its enzymatic interactions, the systematic design and synthesis of β-Aspartylalanine derivatives will be a key area of future research. Structure-activity relationship (SAR) studies will be instrumental in developing potent and selective modulators of the enzymes that process this dipeptide, as well as in creating novel bioactive molecules.

The chemical structure of β-Aspartylalanine offers several points for modification, including the α- and β-positions of the β-amino acid core, the side chain of the alanine (B10760859) residue, and the N- and C-termini. Future SAR studies should systematically explore these modifications. For instance, the introduction of various substituents at the α- and β-positions of the β-aspartyl moiety could influence the binding affinity and reactivity of the peptide with target enzymes. nih.gov

Key research directions in this area include:

Synthesis and screening of focused libraries of β-Aspartylalanine derivatives with modifications at the C-terminus to probe the specificity of enzymes like isoaspartyl dipeptidase. nih.gov

Incorporation of non-natural amino acids at the C-terminal position to enhance stability against proteolysis or to introduce novel functionalities.

Modification of the β-aspartyl backbone to create peptidomimetics with improved pharmacokinetic properties.

Computational modeling and molecular docking studies to guide the design of derivatives with enhanced affinity and selectivity for target enzymes.

The insights gained from these SAR studies could lead to the development of valuable research tools, such as specific enzyme inhibitors, and potentially even therapeutic leads. The strategies for designing bioactive β-peptides often involve mimicking the structures of known α-peptides to achieve similar biological effects but with enhanced stability. nih.gov

Novel Applications in Biochemical and Biomolecular Engineering

The unique structural properties of β-amino acids, and by extension β-Aspartylalanine, open up exciting possibilities for their use in biochemical and biomolecular engineering. The additional carbon in the backbone of β-amino acids imparts a greater conformational stability and resistance to enzymatic degradation compared to their α-amino acid counterparts. eurekalert.org

Future applications in this domain could include:

Metabolic Engineering: While current efforts in metabolic engineering have focused on the production of β-alanine as a precursor for commercially valuable chemicals like 3-hydroxypropionic acid, there is potential to engineer pathways for the direct production of β-Aspartylalanine. nih.govresearchgate.netnih.gov This could be achieved by co-expressing enzymes for β-alanine synthesis with a peptide synthetase engineered to specifically link it to aspartic acid. The resulting dipeptide could then serve as a novel building block for the fermentative production of more complex molecules.

Protein and Peptide Engineering: The incorporation of β-Aspartylalanine into peptides and proteins can be used to create structures with enhanced stability and novel functions. nih.gov Because β-peptides can fold into stable secondary structures, including helices and sheets, they are attractive building blocks for designing new biomaterials. eurekalert.org The inclusion of β-Aspartylalanine could introduce specific recognition sites or catalytic functionalities into these synthetic proteins.

Biomaterials: The ability of β-peptides to self-assemble into well-defined nanostructures makes them promising candidates for the development of hydrogels, nanofibers, and other biomaterials for applications in tissue engineering and drug delivery. eurekalert.org β-Aspartylalanine, with its charged side chain, could be used to modulate the physical properties and biological interactions of these materials.

The exploration of β-Aspartylalanine in these engineering contexts is still in its infancy, but the foundational knowledge of β-peptide chemistry and the growing toolkit of synthetic biology provide a strong basis for future innovation.

Q & A

Q. What are the established synthetic pathways for beta-Aspartylalanine, and how do reaction conditions influence yield and purity?

this compound is synthesized via peptide bond formation between aspartic acid and alanine. Common methods include solid-phase peptide synthesis (SPPS) and solution-phase coupling. Key variables include:

- Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for amino acid activation to prevent side reactions .

- Coupling agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) for carboxylate activation .

- Solvent systems : DMF (dimethylformamide) for SPPS; aqueous/organic mixtures for solution-phase synthesis.

Q. How is this compound structurally characterized, and what analytical techniques resolve ambiguities in stereochemistry?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm peptide bond formation and stereochemistry. Key peaks include α-protons (δ 3.8–4.2 ppm) and carbonyl carbons (δ 170–175 ppm) .

- X-ray Crystallography : Definitive proof of stereochemistry, though challenges arise due to hydration sensitivity .

- Circular Dichroism (CD) : Differentiates L/D configurations in aqueous solutions by analyzing amide bond transitions (190–250 nm) .

Common Pitfalls : Contradictions between NMR and CD data may arise from solvent polarity or aggregation effects. Cross-validate with FT-IR (amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?

Conflicting stability studies (e.g., half-life discrepancies in serum vs. buffer) require:

- Controlled Variables : pH (7.4 vs. 5.0), temperature (37°C vs. 25°C), and protease concentration .

- Degradation Pathways : Use LC-MS/MS to identify hydrolysis products (e.g., free aspartic acid or alanine) .

- Statistical Validation : Apply ANOVA to compare degradation rates across replicates; report confidence intervals (e.g., 95% CI) .

Q. Example Data :

| Condition | Half-life (hours) | 95% CI |

|---|---|---|

| Serum (pH 7.4) | 2.3 | 1.9–2.7 |

| Buffer (pH 7.4) | 8.5 | 7.8–9.2 |

Recommendation : Pre-treat serum with protease inhibitors (e.g., PMSF) to isolate non-enzymatic degradation .

Q. What computational models predict this compound’s interactions with biological targets, and how are force fields optimized?

- Molecular Dynamics (MD) : Simulate binding to aspartate receptors using AMBER or CHARMM force fields. Key parameters: solvation (TIP3P water model), temperature (310 K), and equilibration time (≥100 ns) .

- Docking Studies (AutoDock Vina) : Validate with experimental IC₅₀ values from enzyme inhibition assays.

- Limitations : Force fields may misrepresent protonation states of acidic residues; refine with QM/MM (quantum mechanics/molecular mechanics) hybrid methods .

Data Interpretation : Compare computed binding energies (ΔG) with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) results to calibrate models .

Q. How do researchers address reproducibility challenges in this compound’s bioactivity assays?

- Standardized Protocols : Adhere to NIH guidelines for preclinical studies (e.g., cell line authentication, passage number tracking) .

- Positive/Negative Controls : Include known aspartyl protease inhibitors (e.g., pepstatin A) and vehicle-only groups .

- Blinding and Randomization : Mitigate bias in high-throughput screening by using automated liquid handlers and blinded data analysis .

Case Study : A 2024 study reported EC₅₀ variability (±15%) due to cell density inconsistencies. Resolution involved pre-assay normalization to total protein content (Bradford assay) .

Q. What ethical and statistical considerations apply when this compound is tested in human-derived cell lines or tissues?

- Ethics : Follow Declaration of Helsinki principles for human tissue use (informed consent, anonymization) .

- Statistical Power : Use G*Power to calculate sample size (α=0.05, β=0.2) for ANOVA or t-tests .

- Outlier Handling : Apply Grubbs’ test for outlier exclusion; document all exclusions in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products